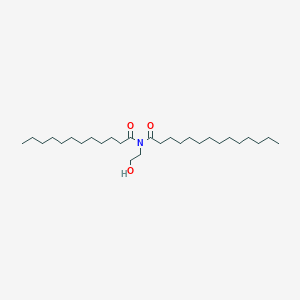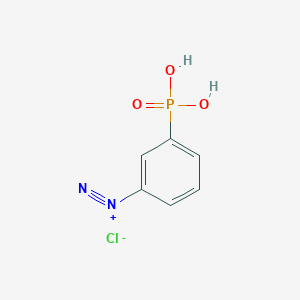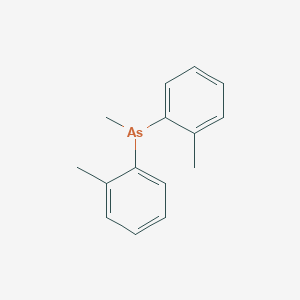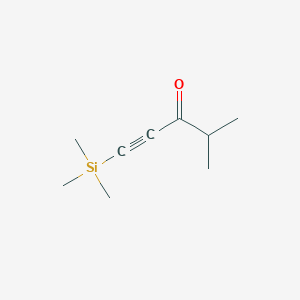
1-Pentyn-3-one, 4-methyl-1-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyn-3-one, 4-methyl-1-(trimethylsilyl)- is an organic compound with the molecular formula C9H16OSi It is a derivative of 1-pentyn-3-one, where a trimethylsilyl group is attached to the terminal carbon of the alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentyn-3-one, 4-methyl-1-(trimethylsilyl)- can be synthesized through several methods. One common approach involves the reaction of 1-pentyn-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of 1-pentyn-3-one, 4-methyl-1-(trimethylsilyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Pentyn-3-one, 4-methyl-1-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
1-Pentyn-3-one, 4-methyl-1-(trimethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as the development of novel drugs, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pentyn-3-one, 4-methyl-1-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The alkyne group can undergo addition reactions, forming new bonds with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Pentyn-3-one: The parent compound without the trimethylsilyl group.
4-Methyl-1-pentyn-3-one: A similar compound with a methyl group at the fourth position.
1-(Trimethylsilyl)-1-pentyne: A compound with a trimethylsilyl group attached to the terminal alkyne carbon.
Uniqueness
1-Pentyn-3-one, 4-methyl-1-(trimethylsilyl)- is unique due to the presence of both the trimethylsilyl group and the alkyne functionality. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
53210-05-2 |
|---|---|
Molecular Formula |
C9H16OSi |
Molecular Weight |
168.31 g/mol |
IUPAC Name |
4-methyl-1-trimethylsilylpent-1-yn-3-one |
InChI |
InChI=1S/C9H16OSi/c1-8(2)9(10)6-7-11(3,4)5/h8H,1-5H3 |
InChI Key |
ZOIMAQVXVPSGES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


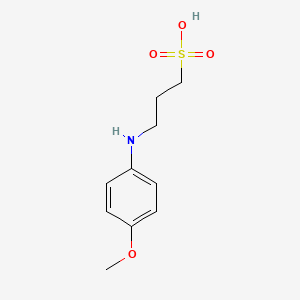
![Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-](/img/structure/B14651118.png)
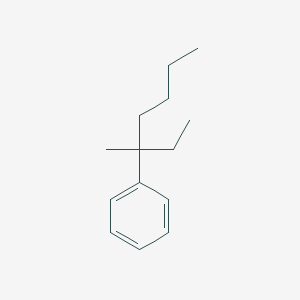
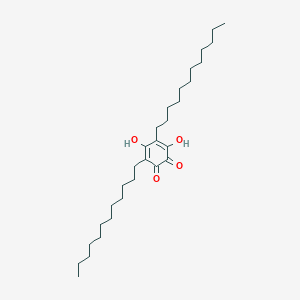
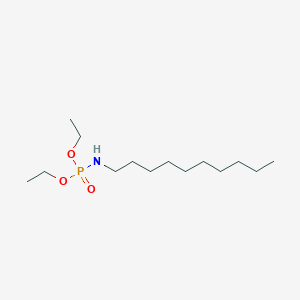
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
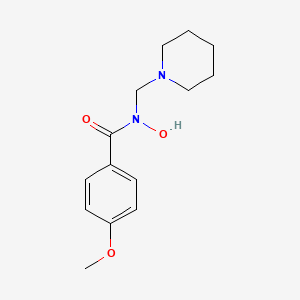
![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
![1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B14651172.png)

